BMS-193885

概要

科学的研究の応用

BMS-193885 has several scientific research applications:

Chemistry: It is used as a tool compound to study the neuropeptide Y1 receptor and its role in various physiological processes.

作用機序

BMS-193885は、神経ペプチドY1受容体に競合的に結合することにより効果を発揮し、それにより神経ペプチドYの結合を阻害します。この阻害は、Y1受容体を通じたシグナル伝達を減少させ、食物摂取量と体重の減少につながります。 関与する分子標的は神経ペプチドY1受容体を含み、影響を受ける経路は食欲調節およびエネルギー恒常性に関連するものです .

生化学分析

Biochemical Properties

BMS-193885 is a competitive antagonist of the neuropeptide Y1 receptor, with a Ki of 3.3 nM and an IC50 of 5.9 nM . It displays significant selectivity over other receptors such as σ1, α1, Y2, Y4, and Y5 . This suggests that this compound interacts with the neuropeptide Y1 receptor, inhibiting its function and thereby influencing biochemical reactions within the cell .

Cellular Effects

In cellular processes, this compound has been shown to reduce food intake and body weight via central Y1 inhibition . This suggests that it influences cell function by impacting cell signaling pathways related to feeding and body weight regulation . It is also brain penetrant, indicating that it can cross the blood-brain barrier and exert its effects on central nervous system cells .

Molecular Mechanism

The molecular mechanism of this compound involves competitive antagonism of the neuropeptide Y1 receptor . By binding to this receptor, this compound prevents the binding of neuropeptide Y, a neurotransmitter involved in various physiological processes . This inhibition can lead to changes in gene expression and cellular metabolism related to the functions of neuropeptide Y .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be active in both acute and chronic animal models of food intake . It is not orally bioavailable due to poor intestinal absorption . This suggests that while this compound has a potent effect on reducing food intake, its use may be limited by its method of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For instance, pretreatment with this compound at a dose of 10 mg/kg significantly reduced radioactivity levels in the kidney, lung, and spleen of mice . This suggests that higher doses of this compound may lead to greater inhibition of the neuropeptide Y1 receptor .

Transport and Distribution

This compound is brain penetrant, suggesting that it can cross the blood-brain barrier . This indicates that it may be transported and distributed within cells and tissues via mechanisms that allow it to cross this barrier .

Subcellular Localization

Given its role as a neuropeptide Y1 receptor antagonist and its ability to cross the blood-brain barrier, it is likely that it localizes to areas of the cell where these receptors are present .

準備方法

BMS-193885の合成は、ジヒドロピリジン構造のコアを調製することから始まる複数のステップを含みます。合成経路には一般的に次のステップが含まれます。

ジヒドロピリジンコアの形成: これは、適切なアルデヒド、アミン、およびエステルを酸性条件下で縮合させることを伴います。

官能基化: 次に、コア構造は、メトキシフェニル基やピペリジニル基などのさまざまな置換基で官能基化されます。

乳酸塩形成: 最終段階は、L-乳酸エステルの形成を伴います.

化学反応の分析

BMS-193885は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、エステル基をアルコールに還元するなど、官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求電子剤があります。形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

化学: これは、神経ペプチドY1受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: This compoundは、摂食行動、記憶、感情、および心臓血管の恒常性における神経ペプチドY1受容体の役割を調査するために使用されます.

医学: この化合物は、食物摂取量と体重を減少させる能力のために、肥満および関連する代謝性疾患の治療に潜在的な治療的用途を持っています.

産業: This compoundは、製薬研究のための新しい神経ペプチドY1受容体アンタゴニストおよび関連化合物の開発に使用されます.

類似化合物との比較

BMS-193885は、その高い選択性と脳への浸透性のために独特です。類似の化合物には以下が含まれます。

ニモジピン: 別のジヒドロピリジン誘導体ですが、主にカルシウムチャネルブロッカーとして使用されます。

ニトレンジピン: 構造は似ていますが、降圧作用のために使用されます。

特性

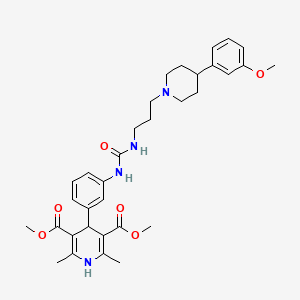

IUPAC Name |

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSXJSJXZFODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018102 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186185-03-5 | |

| Record name | BMS-193885 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-193885 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-193885 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS-193885 interact with its target and what are the downstream effects?

A: this compound is a potent and selective antagonist of the neuropeptide Y1 receptor (NPY1R). [, ] It binds to the receptor and prevents the endogenous ligand, neuropeptide Y (NPY), from binding and activating the receptor. [, ] This antagonism of NPY1R signaling has been shown to reduce food intake and body weight in animal models of obesity. [, ] Further research suggests that this compound's effects on feeding behavior are not linked to changes in anxiety, depression, or social interaction. [] The crystal structure of the human NPY1R bound to this compound has been solved, providing insights into the molecular interactions responsible for its high affinity and selectivity. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies for this compound are not detailed in the provided abstracts, research highlights the importance of structural features for binding to NPY1R. [, ] The crystal structure analysis reveals key interactions between this compound and the receptor's binding pocket, including hydrogen bonding and hydrophobic interactions. [, ] These findings suggest that modifications to these specific structural elements could alter the compound's affinity, potency, and selectivity for NPY1R.

Q3: What in vivo studies have been conducted on this compound?

A: this compound has been evaluated in various in vivo models. Rodent studies demonstrate its effectiveness in reducing food intake and body weight after both acute and chronic administration. [, , ] Furthermore, behavioral tests in rats indicate that this compound does not influence anxiety levels, depressive-like behavior, or ethanol preference. [] This suggests a targeted effect on feeding behavior without significantly impacting other emotional or motivational responses.

Q4: Are there any known radiolabeled forms of this compound, and what are they used for?

A: Yes, researchers have successfully synthesized ¹¹C-labeled this compound and its desmethyl analog for use as Positron Emission Tomography (PET) tracers. [] These radiolabeled forms enable the in vivo visualization and quantification of NPY1R binding in the brain. This is a valuable tool for studying NPY1R distribution, occupancy, and potential alterations in various physiological and pathological conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。